molecular formula C20H25NO2S B6106969 [3-(Hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone

[3-(Hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone

Cat. No.: B6106969
M. Wt: 343.5 g/mol
InChI Key: PVZOYGWMHKPFSI-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone is a complex organic compound that features a piperidine ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the hydroxymethyl and 2-methylphenyl groups through nucleophilic substitution reactions. The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and green chemistry principles would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[3-(Hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential pharmacological activities

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring could facilitate binding to these targets, while the thiophene ring might contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    [3-(Hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone: shares similarities with other piperidine and thiophene derivatives.

    Piperidine derivatives: These compounds are known for their pharmacological activities and are commonly found in various drugs.

    Thiophene derivatives: These compounds are used in materials science for their electronic properties.

Uniqueness

What sets this compound apart is the combination of the piperidine and thiophene rings with the hydroxymethyl and 2-methylphenyl groups

Properties

IUPAC Name

[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-15-6-3-4-7-17(15)12-20(14-22)10-5-11-21(13-20)19(23)18-9-8-16(2)24-18/h3-4,6-9,22H,5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZOYGWMHKPFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN(C2)C(=O)C3=CC=C(S3)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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